molecular formula C19H14F3N3O3 B1683759 Enobosarm CAS No. 841205-47-8

Enobosarm

货号 B1683759
CAS 编号: 841205-47-8
分子量: 389.3 g/mol
InChI 键: JNGVJMBLXIUVRD-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enobosarm, also known as GTx-024, is a non-steroidal agent with anabolic activity. It is a selective androgen receptor modulator (SARM) designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength . It has been used in trials studying the treatment of Stress Urinary Incontinence and Triple Negative Breast Cancer .


Synthesis Analysis

The synthesis of Enobosarm involves the rational addition of bis-trifluoromethyl groups into ring B of enobosarm, which profoundly modifies their activity, pharmacokinetic, and tissue distribution profiles .


Molecular Structure Analysis

Enobosarm belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Chemical Reactions Analysis

The chemical structural modifications of Enobosarm resulted in an improved AR binding affinity by increasing the molecular occupational volume near helix 12 of AR .


Physical And Chemical Properties Analysis

Enobosarm is a small molecule with the chemical formula C19H14F3N3O3 . It has favorable oral bioavailability .

科学研究应用

1. 癌症引起的肌肉消耗和身体功能

Enobosarm已被研究其对癌症患者肌肉消耗和身体功能的影响。一项2期试验表明,Enobosarm导致癌症患者总瘦体重显著增加,暗示其在缓解癌症恶病质和改善身体功能方面的潜力。这项研究突出了Enobosarm作为治疗癌症患者肌肉消耗的更安全替代品的可能角色(Dobs et al., 2013)

2. 在畜牧业和体育中的潜在滥用

Enobosarm对生长相关途径的影响也可能导致在体育和畜牧业中滥用作为替代的合成代谢物质。研究已经开发了针对生物样本(如牛尿)中Enobosarm的特异和敏感检测的分析策略,以防止这种行为(Beucher et al., 2017)

3. 恶病质的治疗

Enobosarm(GTx-024,S-22)显示出作为治疗恶病质的潜在疗法的希望,恶病质是与多种疾病(包括癌症、心力衰竭和慢性阻塞性肺病)相关的肌肉丢失和消耗综合征。临床试验表明Enobosarm改善了瘦体重和身体功能,突出了其在恶病质治疗中的潜在作用(Srinath & Dobs, 2014)

4. 乳腺癌治疗

Enobosarm已在雄激素受体阳性、雌激素受体阳性、HER2阴性的转移性乳腺癌治疗中进行评估。一项3期研究比较了Enobosarm和abemaciclib联合疗法与雌激素阻断剂,表明其在乳腺癌治疗中的潜力(Lim et al., 2022)

5. 老年男性骨质疏松症的骨愈合

一项关于Enobosarm对老年男性骨质疏松症大鼠模型骨愈合影响的研究显示,Enobosarm治疗以各种方式影响骨愈合,表明其在骨质疏松症治疗中的潜在应用(Komrakova et al., 2020)

6. 前列腺癌疗法

对化学修饰的Enobosarm类似物的研究显示,其在体外具有强效的抗雄激素活性,并在体内具有选择性组织抑制剖面。这些发现表明Enobosarm类似物作为前列腺癌疗法候选药物具有更少的副作用(Dart et al., 2018)

属性

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233006
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enobosarm

CAS RN

841205-47-8
Record name MK 2866
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841205-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enobosarm [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enobosarm
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOBOSARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enobosarm
Reactant of Route 2
Reactant of Route 2
Enobosarm
Reactant of Route 3
Reactant of Route 3
Enobosarm
Reactant of Route 4
Reactant of Route 4
Enobosarm
Reactant of Route 5
Reactant of Route 5
Enobosarm
Reactant of Route 6
Reactant of Route 6
Enobosarm

Citations

For This Compound
1,420
Citations
J Crawford, CMM Prado, MA Johnston, RJ Gralla… - Current oncology …, 2016 - Springer
… Enobosarm, a … enobosarm for the prevention and treatment of muscle wasting in subjects initiating first-line chemotherapy for non-small-cell lung cancer (NSCLC). To assess enobosarm’…
Number of citations: 176 link.springer.com
JT Dalton, KG Barnette, CE Bohl, ML Hancock… - Journal of cachexia …, 2011 - Springer
Background Cachexia, also known as muscle wasting, is a complex metabolic condition characterized by loss of skeletal muscle and a decline in physical function. Muscle wasting is …
Number of citations: 389 link.springer.com
Y Yuan, JS Lee, SE Yost, PH Frankel, C Ruel… - The …, 2021 - academic.oup.com
… The trial was stopped early because of withdrawal of the enobosarm drug supply. Our results may reflect modest efficacy of enobosarm as an AR‐targeted agent. Future clinical trials …
Number of citations: 48 academic.oup.com
AS Dobs, RV Boccia, CC Croot, NY Gabrail… - The lancet …, 2013 - thelancet.com
… 113 or end of study were noted in both enobosarm groups (enobosarm 1 mg median 1·5 kg, … of 53 [9%] with enobosarm 1 mg vs seven of 54 [13%] with enobosarm 3 mg), pneumonia (…
Number of citations: 378 www.thelancet.com
A Jones, CC Coss, MS Steiner, JT Dalton - Drugs Future, 2013 - access.portico.org
… Enobosarm showed promising effects on lean body mass and physical function in … of enobosarm in in vitro studies and in vivo models of muscle and bone loss, the effect of enobosarm …
Number of citations: 11 access.portico.org
R Srinath, A Dobs - Future oncology, 2014 - Future Medicine
… Enobosarm has received fast track designation by the US FDA and results from the Phase III … This article provides an introduction to enobosarm as a new therapeutic strategy for the …
Number of citations: 71 www.futuremedicine.com
V Dubois, I Simitsidellis, MR Laurent, F Jardi… - …, 2015 - academic.oup.com
Androgens increase skeletal muscle mass, but their clinical use is hampered by a lack of tissue selectivity and subsequent side effects. Selective androgen receptor modulators elicit …
Number of citations: 50 academic.oup.com
M Komrakova, J Nagel, DB Hoffmann… - Calcified tissue …, 2020 - Springer
Enobosarm (ostarine, MK-2866, or GTx-024) is a non-steroidal selective androgen receptor modulator. This study evaluated the effect of various regimens of enobosarm (EN) on bone …
Number of citations: 11 link.springer.com
KM Peters, D Newman, L Belkoff, K Nandalur… - The Journal of …, 2018 - auajournals.org
METHODS In this Phase 2 study, 3 mg daily enobosarm was given orally for 12 weeks to postmenopausal women with predominant SUI. Inclusion criteria include: 3 to 15 SUI episodes/…
Number of citations: 4 www.auajournals.org
B Overmoyer, P Sanz-Altimira, AH Partridge… - Cancer Research, 2015 - AACR
… (SARM), such as enobosarm, offers a targeted approach of … the efficacy and safety of once daily enobosarm 9 mg in post-… Enobosarm is well-tolerated with common grade 1/2 toxicities …
Number of citations: 13 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。